molecular formula C18H37ClHg B11967344 Chlorooctadecylmercury CAS No. 39556-04-2

Chlorooctadecylmercury

Cat. No.: B11967344
CAS No.: 39556-04-2
M. Wt: 489.5 g/mol
InChI Key: FYADTYISXKLWNM-UHFFFAOYSA-M
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Description

Chlorooctadecylmercury is an organomercury compound with the chemical formula C18H37ClHg It is a unique compound due to the presence of both a long alkyl chain and a mercury atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorooctadecylmercury can be synthesized through the reaction of octadecylmagnesium chloride with mercuric chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of mercury compounds due to their toxicity. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Chlorooctadecylmercury undergoes several types of chemical reactions, including:

    Oxidation: The mercury atom can be oxidized to form mercuric oxide.

    Reduction: The compound can be reduced to form elemental mercury.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products

    Oxidation: Mercuric oxide and octadecane.

    Reduction: Elemental mercury and octadecane.

    Substitution: Various organomercury compounds depending on the nucleophile used.

Scientific Research Applications

Chlorooctadecylmercury has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Used in the production of certain polymers and as an additive in lubricants.

Mechanism of Action

The mechanism of action of chlorooctadecylmercury involves its interaction with biological molecules. The long alkyl chain allows it to integrate into lipid membranes, while the mercury atom can form strong bonds with sulfur-containing amino acids in proteins. This interaction can disrupt protein function and cellular processes, leading to its toxic effects.

Comparison with Similar Compounds

Similar Compounds

  • Chlorotetradecylmercury
  • Chlorooctylmercury
  • Chlorododecylmercury

Uniqueness

Chlorooctadecylmercury is unique due to its long alkyl chain, which imparts different physical and chemical properties compared to shorter-chain organomercury compounds. This makes it more hydrophobic and allows it to interact differently with biological membranes and other hydrophobic environments.

Properties

CAS No.

39556-04-2

Molecular Formula

C18H37ClHg

Molecular Weight

489.5 g/mol

IUPAC Name

chloro(octadecyl)mercury

InChI

InChI=1S/C18H37.ClH.Hg/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2;;/h1,3-18H2,2H3;1H;/q;;+1/p-1

InChI Key

FYADTYISXKLWNM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Hg]Cl

Origin of Product

United States

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